molecular formula C11H12N4O2S2 B2732220 4-(1,3,4-thiadiazol-2-yloxy)-1-(1,3-thiazole-4-carbonyl)piperidine CAS No. 2176201-84-4

4-(1,3,4-thiadiazol-2-yloxy)-1-(1,3-thiazole-4-carbonyl)piperidine

Cat. No.: B2732220
CAS No.: 2176201-84-4
M. Wt: 296.36
InChI Key: MUZHCHLWZKXNMA-UHFFFAOYSA-N
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Description

4-(1,3,4-Thiadiazol-2-yloxy)-1-(1,3-thiazole-4-carbonyl)piperidine is a novel synthetic heterocyclic compound designed for advanced medicinal chemistry and drug discovery research. This molecule incorporates two privileged pharmacophores—the 1,3,4-thiadiazole and the thiazole ring—known for their significant biological potential. The 1,3,4-thiadiazole scaffold is recognized as a bioisostere of pyrimidine bases, which allows its derivatives to potentially interfere with DNA replication and various enzymatic processes, making them a central focus in anticancer agent development . Derivatives of this scaffold have demonstrated a wide range of therapeutic activities, including antimicrobial, antifungal, and anti-inflammatory properties . The specific molecular architecture of this compound, featuring a piperidine linker, suggests its potential utility as a key intermediate or a target molecule in constructing more complex structures for biological screening. Researchers can leverage this compound to explore structure-activity relationships (SAR), particularly in the development of small molecule inhibitors for kinase targets or other key enzymes in disease pathways. The presence of the thiazole carbonyl group further enhances its ability to engage in diverse molecular interactions with biological targets. This product is intended for research purposes only in laboratory settings and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S2/c16-10(9-5-18-6-12-9)15-3-1-8(2-4-15)17-11-14-13-7-19-11/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZHCHLWZKXNMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)C(=O)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1,3,4-thiadiazol-2-yloxy)-1-(1,3-thiazole-4-carbonyl)piperidine is a derivative of the thiadiazole and thiazole classes, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, cytotoxicity against various cell lines, and other pharmacological effects.

Chemical Structure

The structure of the compound can be broken down into two primary scaffolds:

  • Thiadiazole : A five-membered ring containing two nitrogen atoms and one sulfur atom.
  • Thiazole : A five-membered ring containing one nitrogen atom and one sulfur atom.

Biological Activity Overview

Research indicates that derivatives of thiadiazoles and thiazoles exhibit a range of biological activities including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Anticonvulsant
  • Antidiabetic

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiadiazole and thiazole moieties. For instance, a study evaluated the cytotoxic effects of various thiadiazole derivatives against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).

Cytotoxicity Studies

The compound's cytotoxic effects were assessed using the MTT assay. The results indicated significant activity against both MCF-7 and HepG2 cell lines:

CompoundCell LineIC50 (µg/mL)Mechanism of Action
This compoundMCF-72.32Induces apoptosis via Bax/Bcl-2 ratio increase
This compoundHepG23.21Cell cycle arrest at G2/M phase

The compound demonstrated a higher selectivity towards cancer cells compared to normal cells, suggesting its potential as a targeted anticancer agent .

The mechanism underlying the anticancer activity involves:

  • Induction of Apoptosis : Increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2).
  • Cell Cycle Arrest : The compound caused cell cycle arrest at specific phases (G2/M), which is crucial for preventing cancer cell proliferation .

Additional Biological Activities

Beyond its anticancer properties, compounds with similar structural motifs have shown promise in other areas:

  • Antimicrobial Activity : Thiadiazole derivatives have been reported to exhibit significant antibacterial and antifungal activities.
  • Anti-inflammatory Effects : Some derivatives have demonstrated effectiveness in reducing inflammation in various models.

Case Studies

A notable case study involved the synthesis and evaluation of multiple derivatives based on the thiadiazole scaffold. The study found that modifications to the piperidine ring significantly enhanced the cytotoxicity against cancer cells. For example:

  • A derivative with a benzyl substituent exhibited an IC50 value of 2.32 µg/mL against MCF-7 cells, highlighting the importance of structural modifications in enhancing biological activity .

Scientific Research Applications

Biological Activities

1. Anticonvulsant Activity
The 1,3,4-thiadiazole moiety is recognized for its anticonvulsant properties. Studies have shown that derivatives of this scaffold exhibit significant activity against seizures. For instance, compounds containing the thiadiazole ring have been evaluated using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models, demonstrating substantial anticonvulsant effects with minimal toxicity . The structural modifications of the thiadiazole and thiazole components in the compound may enhance its efficacy as an anticonvulsant agent.

2. Antimicrobial Properties
The compound has shown promise in antimicrobial applications. Various derivatives of 1,3,4-thiadiazoles have been synthesized and tested against a range of bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. These studies indicate that certain substitutions on the thiadiazole ring can significantly improve antibacterial activity . The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains.

3. Antidiabetic Activity
Research has indicated that some 1,3,4-thiadiazole derivatives possess antidiabetic properties. For example, compounds with specific substitutions have shown promising results in lowering blood glucose levels in diabetic models . The mechanism is believed to involve modulation of insulin signaling pathways or enhancement of glucose uptake in tissues.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 4-(1,3,4-thiadiazol-2-yloxy)-1-(1,3-thiazole-4-carbonyl)piperidine typically involves multi-step reactions starting from readily available precursors. The structural activity relationship (SAR) studies highlight that modifications on the thiadiazole and thiazole rings can lead to enhanced biological activities. For instance:

  • Substituent Effects: The presence of electron-withdrawing or electron-donating groups on the thiadiazole or thiazole rings can influence the compound's lipophilicity and interaction with biological targets.
  • Ring Modifications: Alterations in the piperidine structure can also affect the pharmacokinetics and pharmacodynamics of the compound .

Case Studies

Case Study 1: Anticonvulsant Evaluation
A study involving a series of thiadiazole derivatives demonstrated that specific substitutions led to compounds exhibiting up to 83% inhibition in seizure models at low doses (20 mg/kg) with minimal side effects . This highlights the potential for developing new anticonvulsants based on this scaffold.

Case Study 2: Antimicrobial Screening
In a comprehensive evaluation of various thiadiazole derivatives against multiple microbial strains, certain compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to existing antibiotics. This suggests a viable pathway for developing new antimicrobial agents based on this chemical framework .

Comparison with Similar Compounds

Key Structural Analogs

The following table highlights structurally related piperidine derivatives and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Substituents Structural Differences vs. Target Compound Reference ID
4-(1,3,4-Thiadiazol-2-yloxy)-1-(1,3-thiazole-4-carbonyl)piperidine (Target) C₁₁H₁₁N₃O₂S₂* 305.36 g/mol 1,3-Thiazole-4-carbonyl, 1,3,4-thiadiazol-2-yloxy N/A (Reference compound) -
1-(2-Phenyl-1,3-thiazole-4-carbonyl)-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine C₂₁H₁₈N₄O₂S₂ 422.52 g/mol Oxadiazole (vs. thiadiazole), phenyl-thiazole Oxadiazole replaces thiadiazole; phenyl-thiazole moiety
1-[4-(1H-Pyrazol-1-yl)benzenesulfonyl]-4-(1,3,4-thiadiazol-2-yloxy)piperidine C₁₆H₁₇N₅O₃S₂ 391.47 g/mol Benzenesulfonyl-pyrazole substituent Sulfonyl group replaces thiazole-carbonyl
5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine C₇H₆N₄S 178.22 g/mol Pyridyl substituent on thiadiazole Lacks piperidine scaffold; simpler structure
Quinazolinone-piperidine derivatives (e.g., Compound 1 in ) Varies (e.g., C₂₀H₂₃N₃O₄) ~381.42 g/mol Quinazolinone core, methoxybenzoyl groups Quinazolinone replaces thiadiazole/thiazole systems

Note: Molecular formula and weight for the target compound are inferred from nomenclature conventions, as explicit data were absent in the evidence.

Impact of Substituent Variations

  • Heterocycle Replacement: Replacing the thiadiazole with oxadiazole (as in ) introduces distinct electronic properties.
  • Aromatic vs. Aliphatic Substituents : The phenyl-thiazole group in may enhance lipophilicity compared to the unsubstituted thiazole in the target compound, affecting membrane permeability.
  • Sulfonyl vs. Carbonyl Linkers : The sulfonyl group in increases polarity and hydrogen-bonding capacity, which could influence solubility and pharmacokinetics.

Thiadiazole-Containing Compounds

  • 5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine : Exhibits insecticidal and fungicidal activities due to the thiadiazole-pyridyl synergy, likely targeting mitochondrial enzymes in pests .
  • The addition of the thiazole-carbonyl group may broaden its target spectrum, possibly inhibiting bacterial efflux pumps or kinases.

Piperidine Derivatives with Heterocyclic Moieties

  • Quinazolinone-Piperidine Derivatives: These compounds (e.g., ) are reported to modulate central nervous system (CNS) targets, such as serotonin receptors, due to the quinazolinone core’s planar structure.
  • 1-(2-Phenyl-1,3-thiazole-4-carbonyl)-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine : The oxadiazole-thiophene combination in may enhance anticancer activity by intercalating DNA or inhibiting topoisomerases.

Physicochemical Properties

Property Target Compound 1-[4-(1H-Pyrazol-1-yl)benzenesulfonyl]-4-(1,3,4-thiadiazol-2-yloxy)piperidine Quinazolinone-Piperidine Derivatives
Molecular Weight ~305 g/mol 391.47 g/mol ~380–400 g/mol
Polar Surface Area High (due to S/O/N) Very high (sulfonyl group) Moderate (quinazolinone core)
Lipophilicity (LogP) ~2.1 (estimated) ~1.8 ~2.5–3.0

Q & A

Q. Critical Parameters :

  • Temperature control during acylation to avoid decomposition.
  • Use of inert atmosphere (N₂/Ar) for moisture-sensitive steps .

How can researchers verify the structural integrity and purity of this compound?

Basic Research Focus
Methodological Approach :

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., thiadiazole C-O piperidine linkage at δ 4.1–4.3 ppm; thiazole carbonyl resonance at ~170 ppm) .
    • IR Spectroscopy : Detect carbonyl stretches (C=O at ~1680 cm⁻¹) and thiadiazole C-S bonds (~680 cm⁻¹) .
  • Chromatography :
    • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98% by peak area) .
  • Elemental Analysis : Match experimental vs. theoretical C, H, N, S content (deviation <0.4%) .

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